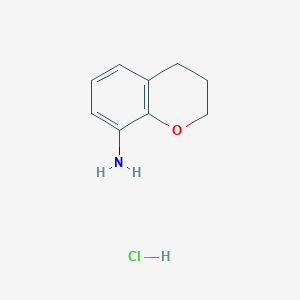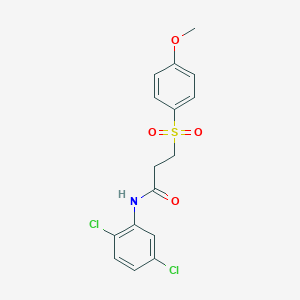
N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Properties
- Sulfonamide compounds, including those structurally related to N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, have been evaluated for their antitumor properties. Specifically, compounds from sulfonamide-focused libraries have been tested in cell-based antitumor screens, revealing potent cell cycle inhibitors that have progressed to clinical trials. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, indicating their potential as oncolytic agents (Owa et al., 2002).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the interactions of similar sulfonamide compounds within the active site of specific enzymes, like cyclooxygenase-2. These studies provide insights into the orientation and interactions of the molecules, offering a path to the development of inhibitors for various biological processes (Al-Hourani et al., 2015).
Alzheimer’s Disease Treatment
- Derivatives of sulfonamide compounds have been synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds have been subjected to enzyme inhibition activity tests, showing potential for therapeutic applications in neurodegenerative diseases (Rehman et al., 2018).
Antiviral Activity
- Research on sulfonamide derivatives, similar in structure to this compound, has shown potential antiviral activity. These compounds have been tested against viruses like the tobacco mosaic virus, suggesting their use in developing new antiviral drugs (Chen et al., 2010).
Electronic Transport in Thin Films
- Studies on polymers containing sulfonamides have explored their semiconducting properties, which could be relevant in electronic applications. These investigations include the analysis of the electrical conductivity and other related properties, indicating potential use in materials science (Rusu et al., 2007).
Inhibition of Cytomegalovirus DNA Maturation
- Certain sulfonamide compounds have been studied for their ability to inhibit cytomegalovirus (CMV) replication. They specifically target CMV DNA maturation, suggesting a new approach to antiviral therapy (Buerger et al., 2001).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-23-12-3-5-13(6-4-12)24(21,22)9-8-16(20)19-15-10-11(17)2-7-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDEFLGAVCMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)
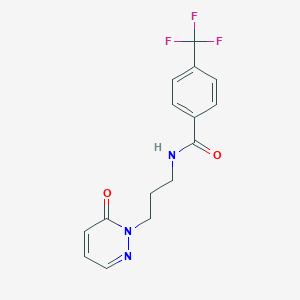
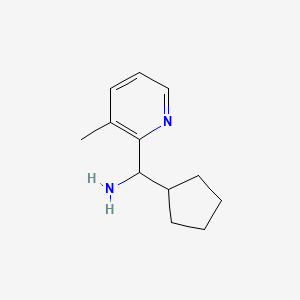

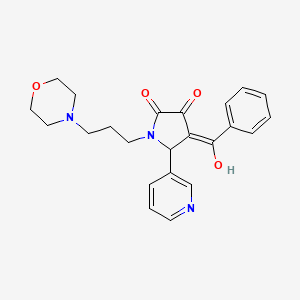
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)
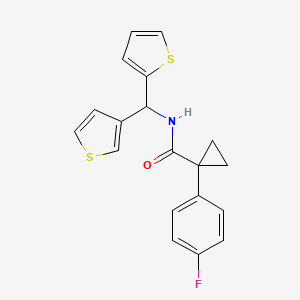

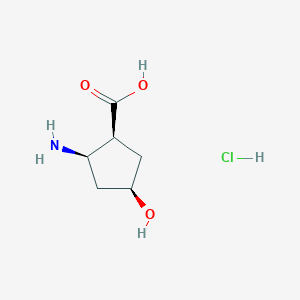
![3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2667946.png)
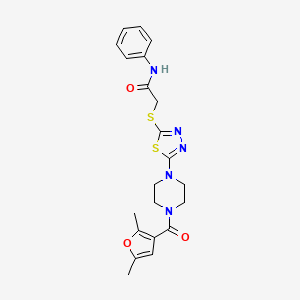
![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2667951.png)
